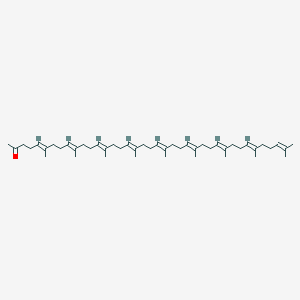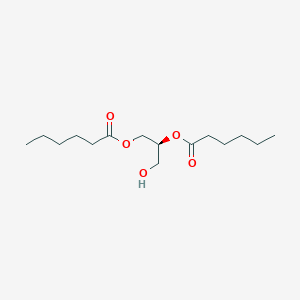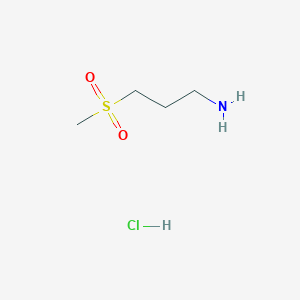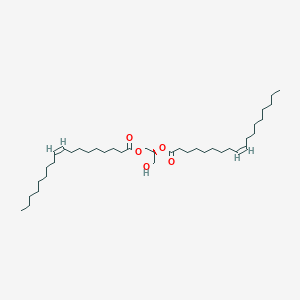![molecular formula C19H33NO2 B053036 methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate CAS No. 113507-74-7](/img/structure/B53036.png)
methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the aziridine family, which is known for its unique chemical properties and biological activities. In
Mecanismo De Acción
The mechanism of action of methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The aziridine ring of the compound is highly reactive and can undergo ring-opening reactions with nucleophiles such as amino acids and DNA bases. This can lead to the formation of covalent adducts that can interfere with normal cellular processes.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus. In plants, it has been shown to have growth-regulating effects and can induce systemic acquired resistance against pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate in lab experiments is its high reactivity, which allows for the formation of a wide range of derivatives and adducts. This can be useful for studying the structure-activity relationships of the compound and its derivatives. However, the high reactivity of the compound can also be a limitation, as it can lead to non-specific interactions with biological molecules and make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate. One area of interest is the development of novel derivatives and analogs with improved biological activities and selectivity. Another area of interest is the elucidation of the mechanism of action of the compound and its derivatives, which could provide insights into the design of more effective drugs and pesticides. Finally, the study of the environmental fate and toxicity of the compound and its derivatives is also an important area for future research.
Métodos De Síntesis
The synthesis method of methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate involves the reaction of pentadec-3-enylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction leads to the formation of the desired product with a yield of around 60%. The purity of the product can be improved by using column chromatography or recrystallization techniques.
Aplicaciones Científicas De Investigación
Methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to have anticancer, antiviral, and antibacterial activities. In agriculture, it has been studied as a potential biopesticide and growth regulator. In materials science, it has been used as a monomer for the synthesis of polymers and as a building block for the preparation of functionalized surfaces.
Propiedades
Número CAS |
113507-74-7 |
|---|---|
Nombre del producto |
methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate |
Fórmula molecular |
C19H33NO2 |
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate |
InChI |
InChI=1S/C19H33NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20-17)19(21)22-2/h13-14,17H,3-12,15-16H2,1-2H3/b14-13+ |
Clave InChI |
KUYGCVCTWOZKGR-BUHFOSPRSA-N |
SMILES isomérico |
CCCCCCCCCCC/C=C/CCC1C(=N1)C(=O)OC |
SMILES |
CCCCCCCCCCCC=CCCC1C(=N1)C(=O)OC |
SMILES canónico |
CCCCCCCCCCCC=CCCC1C(=N1)C(=O)OC |
Sinónimos |
dysidazirine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















